molecular formula C19H19N3O3 B7695206 N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide

Cat. No. B7695206
M. Wt: 337.4 g/mol
InChI Key: JUUXZHVYCVOUOC-UHFFFAOYSA-N
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Description

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, also known as MOPEB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MOPEB belongs to the class of oxadiazole derivatives, which have been widely studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in tumor growth and proliferation. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has also been found to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been found to exhibit low toxicity and good biocompatibility, making it a potential candidate for use in vivo. Studies have shown that N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide can effectively inhibit tumor growth in animal models, with no significant adverse effects on normal tissues. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has also been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines in vitro.

Advantages and Limitations for Lab Experiments

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide also has some limitations, including its limited solubility in water and its potential instability under certain conditions. These limitations can be overcome by modifying the chemical structure of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide or by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the research on N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide. One potential direction is the development of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide-based materials with improved optical and electronic properties for use in organic electronics. Another direction is the investigation of the potential of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide and to optimize its chemical structure for improved activity and selectivity.

Synthesis Methods

The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with ethylene oxide to obtain N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide. The overall process is simple, efficient, and can be easily scaled up for bulk production.

Scientific Research Applications

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been extensively investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been employed as a hole-transporting material in organic light-emitting diodes (OLEDs), with studies showing improved device performance compared to traditional hole-transporting materials.

properties

IUPAC Name

N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-6-15(7-5-12)18(23)20-13(2)19-21-17(22-25-19)14-8-10-16(24-3)11-9-14/h4-11,13H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUXZHVYCVOUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide

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